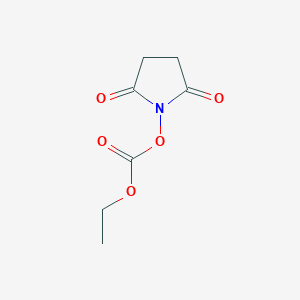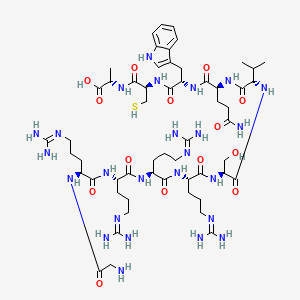
6-bromo-4-methoxy-1,2-Benzisoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-bromo-4-methoxybenzisoxazole: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-4-methoxybenzisoxazole typically involves the cyclization of appropriately substituted precursors. One common method includes the reaction of 3-amino-4-methoxyphenol with bromine to introduce the bromine atom at the 6-position. This is followed by cyclization with a suitable nitrile or isocyanate to form the benzisoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, or the amino group to an amine.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated or amine derivatives.
Substitution: Formation of various substituted benzisoxazole derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Amino-6-bromo-4-methoxybenzisoxazole is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a key intermediate in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. It is a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, 3-Amino-6-bromo-4-methoxybenzisoxazole is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The exact mechanism of action of 3-Amino-6-bromo-4-methoxybenzisoxazole depends on its specific application. In medicinal chemistry, it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Amino-4-methoxybenzisoxazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-4-methoxybenzisoxazole: Lacks the amino group, affecting its potential for hydrogen bonding and reactivity.
3-Amino-6-chloro-4-methoxybenzisoxazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.
Uniqueness: The presence of both the amino and bromine groups in 3-Amino-6-bromo-4-methoxybenzisoxazole makes it a versatile compound for various chemical transformations and biological applications. The bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with potential therapeutic benefits.
Propriétés
Formule moléculaire |
C8H7BrN2O2 |
|---|---|
Poids moléculaire |
243.06 g/mol |
Nom IUPAC |
6-bromo-4-methoxy-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H7BrN2O2/c1-12-5-2-4(9)3-6-7(5)8(10)11-13-6/h2-3H,1H3,(H2,10,11) |
Clé InChI |
FIQGCIKKZIDZOM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1C(=NO2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13903973.png)


![8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)


![3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13903996.png)

![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
![Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate](/img/structure/B13904015.png)


